N-[4-(dimethylamino)phenyl]hexanamide
Description
N-[4-(Dimethylamino)phenyl]hexanamide is a synthetic amide derivative characterized by a hexanamide backbone (C6H11CONH-) attached to a para-substituted phenyl ring bearing a dimethylamino group (-N(CH3)2).
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]hexanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-5-6-7-14(17)15-12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
KMZLZOWRXONHKJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of hexanamide derivatives are highly dependent on substituents on the phenyl ring. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group increases solubility in polar solvents compared to chloro or methyl substituents .
- Heterocyclic Additions : The benzotriazinyl group in 's compound introduces a planar heterocycle, likely influencing binding to enzymatic pockets .
Physicochemical Properties
- Solubility: The dimethylamino group enhances aqueous solubility compared to non-polar analogs like N-(4-chlorophenyl)hexanamide. For instance, hexanamide derivatives with polar groups exhibit solubility >10 mg/mL in methanol/water mixtures .
- Stability: Amide bonds generally resist hydrolysis under physiological conditions, but electron-rich aromatic rings (e.g., dimethylamino-substituted) may undergo oxidative metabolism .
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